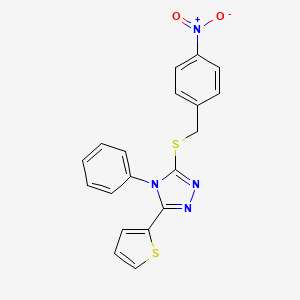

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-23(25)16-10-8-14(9-11-16)13-27-19-21-20-18(17-7-4-12-26-17)22(19)15-5-2-1-3-6-15/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYHDRNILQYUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Thioether Formation:

Aryl Substitution: The phenyl and thiophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

Reduction of Nitro Group: 3-((4-aminobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole.

Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that sulfur-containing triazoles can effectively combat resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .

Case Study: Synthesis and Testing

A study synthesized several triazole derivatives, including those based on 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, and evaluated their antimicrobial efficacy through agar diffusion methods. Some derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 0.25 μg/mL |

| B | Staphylococcus | 0.50 μg/mL |

| C | Candida species | 0.75 μg/mL |

Antifungal Properties

Triazoles are widely recognized for their antifungal properties, particularly in the treatment of superficial and systemic fungal infections. The compound has shown effectiveness against common fungal pathogens, making it a candidate for further development into therapeutic agents.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The unique structure of this compound allows it to interact with various biological targets involved in cancer progression.

Research Findings

In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death. For example, compounds derived from this triazole framework have been tested against breast cancer cells, exhibiting significant cytotoxic effects .

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Mechanism of Action

The mechanism by which 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its effects involves several pathways:

Antimicrobial Action: It disrupts the cell membrane integrity of microbes, leading to cell lysis.

Anticancer Action: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Substituent Modifications

Halogenated Analogues :

- 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS: 443740-57-6) replaces the nitro group with a 2-chlorobenzylthio moiety. Synthesis involves nucleophilic substitution of triazole-thiol with 2-chlorobenzyl halides, yielding 58–85% under mild conditions .

- 3-(3,4-Dimethoxyphenyl)-4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole (CAS: 690249-53-7) introduces methoxy groups and a methyl substituent, synthesized via InCl₃-catalyzed coupling of triazole-thiol with halides .

Electron-Deficient Groups :

Physicochemical Properties

*Estimated based on analogous syntheses .

Structural and Computational Analysis

- Crystallography :

Triazoles with nitro groups (e.g., 7g in ) form planar structures stabilized by π-π stacking and weak hydrogen bonds (C-H···O). The nitro group’s steric bulk may disrupt packing compared to smaller substituents like methoxy . - Docking Studies :

Molecular docking of the target compound into COX-2 (PDB: 3LN1) predicts favorable binding via:- Nitro group interaction with Arg120.

- Thiophene π-stacking with Tyr355.

This contrasts with 6l (methoxyphenyl derivative), which relies on hydrophobic contacts .

Biological Activity

3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway generally includes the formation of the triazole ring through cyclization reactions involving thiosemicarbazides and appropriate aromatic isothiocyanates. The introduction of the nitrobenzyl and thiophenyl groups is achieved through electrophilic aromatic substitution reactions.

Antifungal Activity

1,2,4-triazoles are widely recognized for their antifungal properties. The compound has shown promising antifungal activity against various strains of fungi. Studies indicate that derivatives with electron-withdrawing groups such as nitro groups enhance antifungal potency. For instance, the presence of a nitro group at the para position on the benzyl moiety significantly increases activity against Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity Comparison

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-((4-nitrobenzyl)thio)-... | 0.25 | Aspergillus fumigatus |

| Reference Drug (Fluconazole) | 0.50 | Candida albicans |

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have revealed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specifically, compounds featuring thiophenyl groups have been noted for their ability to disrupt cancer cell metabolism and promote cell death .

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that this compound exhibited a dose-dependent reduction in cell viability in human breast cancer (MCF-7) cells with an IC50 value of approximately 12 μM.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been well-documented. Compounds similar to 3-((4-nitrobenzyl)thio)-... have shown significant inhibition of pro-inflammatory cytokines in various models. In particular, studies have illustrated that these compounds can reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Inhibition of Cytokine Production

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3-((4-nitrobenzyl)thio)-... | 70 | 65 |

| Control (No Treatment) | 0 | 0 |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly influenced by their structural components. The presence of electron-withdrawing groups such as nitro or halogens has been correlated with enhanced biological efficacy. Additionally, modifications to the thiophenyl and benzyl moieties can lead to variations in activity profiles.

Q & A

Q. What are the common synthetic routes for preparing 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole?

The compound is typically synthesized via microwave-assisted nucleophilic substitution or conventional thermal methods . Key steps include:

- Microwave synthesis : Using a Milestone Flexi Wave system with optimized parameters (165°C, 12.2 bar, 45 minutes) to achieve high yields (~85%) .

- Thiol-alkylation : Reacting 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with (4-nitrobenzyl) bromide in anhydrous 1-propanol under basic conditions (NaOH) .

- Purity control : Gas chromatography (Agilent 7890B/5977B MS) confirms reaction completion and compound individuality .

Q. Which spectroscopic and analytical techniques are used for characterizing this compound?

Standard methods include:

- FT-IR spectroscopy : To identify functional groups (e.g., S-H, C=N) and compare with DFT-calculated vibrational frequencies .

- NMR spectroscopy : and NMR (400 MHz, DMSO-d) for structural elucidation, validated against B3LYP/6-311G(d,p) computational models .

- Elemental analysis (CHNS) : Confirms molecular composition (e.g., CHNOS) .

- Mass spectrometry (EI, 70 eV) : Fragmentation patterns align with molecular ion peaks (e.g., m/z 424 [M]) .

Q. What biological activities have been reported for 1,2,4-triazole derivatives structurally similar to this compound?

Analogous compounds exhibit:

- Anticancer activity : Triazole-thiophene hybrids inhibit tumor cell lines (e.g., SW480) via HOMO-LUMO interactions with cellular targets .

- Antimicrobial effects : Derivatives with substituted benzyl groups show efficacy against E. coli and Xanthomonas campestris .

- Antioxidant properties : Radical scavenging activity (DPPH assay) correlates with electron-donating substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Systematic optimization involves:

- Microwave parameters : Higher temperatures (165–180°C) and extended reaction times (45–60 minutes) enhance conversion rates but may risk decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of thiol intermediates, while ethanol minimizes side reactions .

- Catalyst screening : Base catalysts (e.g., KCO) vs. NaOH impact reaction kinetics and byproduct formation .

- Real-time monitoring : GC-MS tracks intermediates to adjust conditions dynamically .

Table 1 : Yield optimization under varying microwave conditions (adapted from ):

| Temperature (°C) | Pressure (bar) | Time (min) | Yield (%) |

|---|---|---|---|

| 150 | 10.0 | 30 | 62 |

| 165 | 12.2 | 45 | 85 |

| 180 | 15.0 | 60 | 78* |

| *Decomposition observed at higher temperatures. |

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies often arise from:

- Solvent effects : DFT calculations typically assume gas-phase conditions, whereas experimental NMR/IR data reflect solvated states. Include solvent corrections (e.g., PCM model) in simulations .

- Tautomeric equilibria : Thione-thiol tautomerism in triazoles alters spectral signatures. Use variable-temperature NMR to identify dominant forms .

- Conformational flexibility : Rotational barriers (e.g., torsion angles in the nitrobenzyl group) affect calculated vibrational modes. Perform relaxed potential energy scans (DFT) to map low-energy conformers .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Advanced approaches include:

- DFT/B3LYP/6-311G(d,p) : Calculates HOMO-LUMO energies (e.g., ΔE = 3.2 eV) to predict charge transfer interactions and redox behavior .

- Molecular electrostatic potential (MEP) : Maps nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity .

- Molecular docking : Screens against viral proteases (e.g., SARS-CoV-2 M) to rationalize antiviral activity .

Q. How do solvent effects influence the stability and reactivity of this compound?

Solvent polarity and proticity impact:

- Synthesis : Ethanol stabilizes thiolate intermediates via hydrogen bonding, accelerating alkylation .

- Degradation pathways : Polar solvents (e.g., DMSO) promote hydrolysis of the nitro group under acidic conditions .

- Crystallization : Methanol/water mixtures yield high-purity crystals for XRD analysis, critical for structure validation .

Q. What structure-activity relationships (SARs) guide the design of bioactive triazole derivatives?

Key SAR insights:

- Electron-withdrawing groups (e.g., nitrobenzyl) enhance antimicrobial potency by increasing membrane permeability .

- Thiophene substitution : Improves π-π stacking with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .

- Steric effects : Bulky substituents at the 4-position reduce metabolic degradation but may lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.